molecular formula C21H15BiO9 B12671037 Bismuth salicylate CAS No. 5798-98-1

Bismuth salicylate

Cat. No.: B12671037
CAS No.: 5798-98-1
M. Wt: 620.3 g/mol
InChI Key: REKWPXFKNZERAA-UHFFFAOYSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bismuth subsalicylate typically involves the reaction of bismuth nitrate with salicylic acid in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the formation of the desired bismuth salt. The process can be summarized as follows:

Industrial Production Methods

Industrial production of bismuth subsalicylate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. Mechanochemical synthesis is also explored as an environmentally friendly alternative, reducing the use of solvents and energy consumption .

Chemical Reactions Analysis

Comparison with Similar Compounds

Biological Activity

Bismuth salicylate (BSS) is a compound widely recognized for its therapeutic properties, particularly in gastrointestinal disorders. Its biological activity encompasses antimicrobial effects, anti-inflammatory actions, and cytoprotective properties, making it a valuable agent in treating conditions such as diarrhea and peptic ulcers. This article delves into the mechanisms of action, efficacy against various pathogens, and relevant case studies that highlight its clinical significance.

This compound acts primarily through several mechanisms:

  • Antimicrobial Activity : BSS exhibits significant antimicrobial properties against a variety of pathogens. It inhibits the growth of bacteria such as Escherichia coli, Salmonella, Shigella, and Campylobacter in a dose-dependent manner. Studies have shown reductions in viable bacterial counts by 2 to 6 logs when exposed to concentrations of BSS ranging from 10 to 50 mM .
  • Inhibition of Helicobacter pylori : BSS has been demonstrated to inhibit H. pylori growth by downregulating virulence factors like CagA and VacA, disrupting flagella assembly, and inhibiting antioxidant enzymes . This action is crucial for its role in treating gastric ulcers.
  • Cytoprotective Effects : The compound promotes mucosal healing by preventing bacteria from adhering to gastric epithelial cells, thereby reducing intestinal secretion and fluid loss. It also enhances fluid and electrolyte reabsorption .

Antimicrobial Efficacy

The antimicrobial efficacy of this compound has been extensively studied. A summary of its activity against various pathogens is presented in the following table:

Pathogen Efficacy Reference
Escherichia coliSignificant growth inhibition
Salmonella spp.Effective at reducing viable counts
Shigella spp.Inhibitory effects observed
Clostridium difficileReduced infectivity by 2.7 logs
NorovirusDecreased RNA levels by ≥47.3%

Case Studies

Several case studies illustrate the clinical applications of this compound:

  • Treatment of Traveler's Diarrhea : A clinical trial demonstrated that patients receiving this compound experienced significant symptom relief compared to controls, highlighting its effectiveness in managing acute gastrointestinal infections.
  • Management of Peptic Ulcers : In patients with ulcers caused by H. pylori, this compound was used as part of a combination therapy that included antibiotics. This approach not only reduced ulcer symptoms but also contributed to the eradication of the bacteria .
  • Pediatric Applications : A study focused on the safety and efficacy of this compound in children with acute diarrhea showed promising results, with minimal side effects reported .

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

  • A study involving integrative proteomic and metabolomic analyses revealed that bismuth compounds disrupt multiple metabolic pathways in H. pylori, affecting growth and virulence .
  • Another investigation highlighted the compound's ability to form insoluble salts in the gastrointestinal tract, which contributes to its prolonged action against pathogens without significantly affecting normal gut flora .

Properties

CAS No.

5798-98-1

Molecular Formula

C21H15BiO9

Molecular Weight

620.3 g/mol

IUPAC Name

bismuth;2-carboxyphenolate

InChI

InChI=1S/3C7H6O3.Bi/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10);/q;;;+3/p-3

InChI Key

REKWPXFKNZERAA-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Bi+3]

Origin of Product

United States

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